molecular formula C8H5Cl2NO B2914859 2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile CAS No. 55931-21-0

2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile

Cat. No. B2914859
CAS RN: 55931-21-0
M. Wt: 202.03
InChI Key: PQZULIDMYBWYFO-UHFFFAOYSA-N
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Description

“2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile” is a chemical compound with the molecular formula C8H5Cl2N . It is a derivative of acetonitrile .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, the reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroaceta­mide resulted in N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as X-ray diffraction, NMR, and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “this compound” or its derivatives can be studied using various techniques . For example, the Staudinger reaction between electron-deficient aromatic azides such as 2,6-dichlorophenyl azide and triarylphosphines has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques .

Scientific Research Applications

Astronomical Significance

2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile, also known as Hydroxyacetonitrile (HOCH2CN), has been studied for its role in astrophysical environments. It is suggested to form at the surface of interstellar grains and be released into the gas phase, contributing to the formation of specific molecules like formylcyanide and ketenimine in space (Danger et al., 2013).

Biochemical Research

In the field of biochemistry, a derivative of this compound, specifically oximino(2,6-dichlorophenyl)acetonitrile, has been synthesized and characterized. It is part of the cyanoxime family, emerging as biologically active compounds and potent inhibitors of Carbonyl Reductase, an enzyme involved in resistance to anticancer treatment (Amankrah et al., 2021).

Organic Chemistry and Synthesis

This compound is used in the synthesis of various organic compounds. For instance, it has been involved in the preparation of selective inhibitors of pp60c-src, a protein tyrosine kinase (Thompson et al., 2000). Another study explored its use in solvolytic elimination and substitution reactions, providing insights into reaction mechanisms and intermediates in organic synthesis (Thibblin & Sidhu, 1992).

Environmental Chemistry

This compound's derivatives have been studied for their photodegradation in environmental contexts, aiding in understanding the breakdown of complex organic molecules in nature (Climent & Miranda, 1997).

Pharmacological Research

In pharmacological research, related compounds have been investigated for their antibacterial properties, particularly against anaerobic bacteria. For example, derivatives like 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride have been identified as nonmutagenic antibacterial agents (Dickens et al., 1991).

Spectroscopy and Material Science

The compound's derivatives have also been studied in spectroscopy and material science, for example, in the characterization of diclofenac and its hydroxylated metabolites (Rubino & Zecca, 1992).

Mechanism of Action

Target of Action

The primary target of 2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile is the Tyrosine-protein kinase ABL1 . This protein plays a crucial role in various cellular processes such as cell division, cell adhesion, and stress response .

Mode of Action

It is known that the compound interacts with its target, the tyrosine-protein kinase abl1, leading to changes in the protein’s function .

Biochemical Pathways

The compound undergoes bioactivation by cytochrome P450 oxidation to chemically reactive metabolites. These metabolites are capable of reacting with endogenous nucleophiles such as glutathione (GSH) and proteins . This process may play a role in the idiosyncratic hepatotoxicity associated with the drug .

Pharmacokinetics

It is known that similar compounds, such as diclofenac, are 100% absorbed after oral administration compared to intravenous (iv) administration as measured by urine recovery . Due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . Food has no significant effect on the extent of diclofenac absorption .

Result of Action

It is known that similar compounds, such as diclofenac, have analgesic, anti-inflammatory, and antipyretic properties . The mechanism of action of Diclofenac, like that of other NSAIDs, involves inhibition of cyclooxygenase (COX-1 and COX-2) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the polymorphism of the compound seems to stem from the conformational flexibility of the molecule . Different intermolecular interactions contribute to the stability of the crystal form of the compound .

Safety and Hazards

The safety and hazards associated with “2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile” can be assessed based on its chemical properties and potential effects on human health .

Future Directions

Future research on “2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile” could focus on its potential applications in various fields, such as medicine and pharmacology . Further studies could also explore its polymorphism and the effect of double Cl–CH3 exchange .

properties

IUPAC Name

2-(2,6-dichlorophenyl)-2-hydroxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZULIDMYBWYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(C#N)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55931-21-0
Record name 2-(2,6-dichlorophenyl)-2-hydroxyacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred and cooled suspension of 438 g of 2,6-dichlorobenzaldehyde in 2000 g of glacial acetic acid there was added dropwise a solution of 203 g of potassium cyanide in 350 g of water, keeping the temperature below 25° C. Stirring was continued overnight at room temperature. The reaction mixture was concentrated and the residue, which solidified upon cooling, was filtered off and dried, yielding 438 g of (±)-2,6-dichloro-α-hydroxybenzeneacetonitrile; mp. 90° C. (interm. 1).
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Synthesis routes and methods II

Procedure details

To a stirred and cooled (15° C.) solution of 350 parts of 2,6-dichlorobenzaldehyde and 1600 parts of acetic acid was added dropwise a solution of 162.8 parts of potassium cyanide in water during 30 minutes at 15°-20° C. After stirring for 16 hours at 20° C., 1300 parts of dichloromethane and 1000 parts of water were added. The separated aqueous layer was washed three times with dichloromethane. The combined organic layers were washed with water, dried, filtered and evaporated at 40° C., yielding 396 parts of 2,6-dichloro-α-hydroxybenzeneacetonitrile.
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Synthesis routes and methods III

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